
Deisopropylngaione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deisopropylngaione is a natural product found in Eremophila deserti with data available.
Aplicaciones Científicas De Investigación
Nephrotoxicity Studies
Deisopropylngaione (DIN) is notable for its nephrotoxic effects. In a study, it was found to cause lethal renal proximal tubular necrosis in mice at near LD50 dose rates, without significant injury to the liver and lungs. The study highlighted the increase in kidney weight, proteinuria, and glucosuria post-DIN exposure, with eventual recovery from the renal lesions observed (Lee, Seawright, & Hrdlička, 1985).
Antimicrobial Activity
Methyl cis‐7‐oxo‐deisopropyldehydroabietate (MCOD), a derivative of DIN, has been studied for its antifungal properties against phytopathogenic fungi. The compound's effect was analyzed using transmission electron microscopy, revealing insights into its potential as an antifungal agent (Feio et al., 2002).
Plant Toxin Research
Research on DIN also extends to the study of plant toxins, particularly its role in causing necrotizing lesions in the liver, kidney, and lung. This study underlines the significance of DIN and similar compounds in understanding the effects of plant toxins on livestock and potentially developing management strategies to mitigate their impact (Seawright et al., 1982).
Propiedades
Número CAS |
41059-85-2 |
|---|---|
Nombre del producto |
Deisopropylngaione |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(13)7-12(2)5-3-11(15-12)10-4-6-14-8-10/h4,6,8,11H,3,5,7H2,1-2H3/t11-,12+/m0/s1 |
Clave InChI |
YKWSUSNJLLZKDK-NWDGAFQWSA-N |
SMILES isomérico |
CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C |
SMILES |
CC(=O)CC1(CCC(O1)C2=COC=C2)C |
SMILES canónico |
CC(=O)CC1(CCC(O1)C2=COC=C2)C |
Otros números CAS |
41059-85-2 |
Sinónimos |
deisopropylngaione DIN toxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



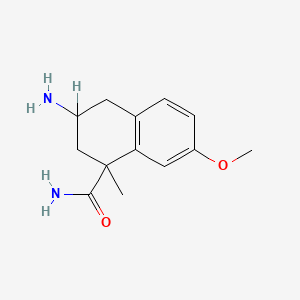
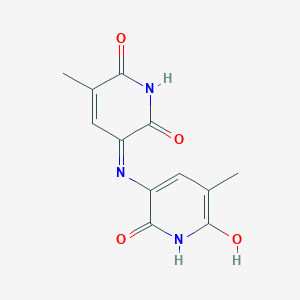
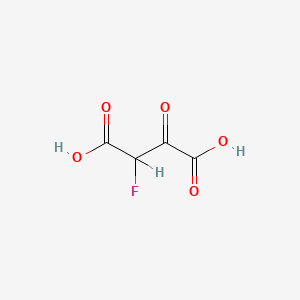
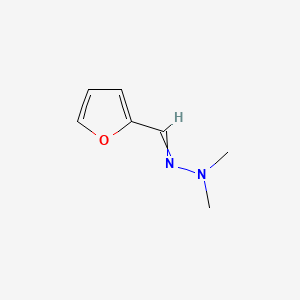
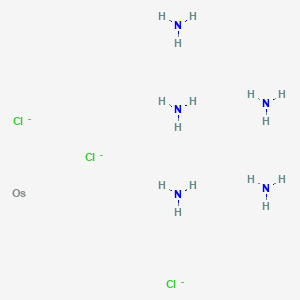
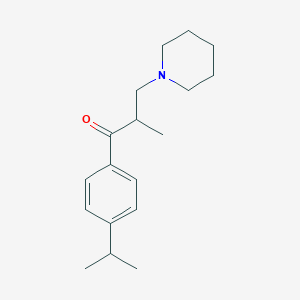


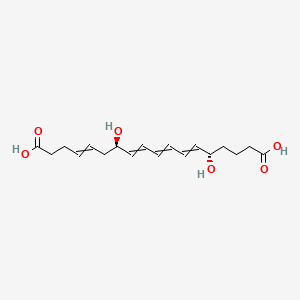
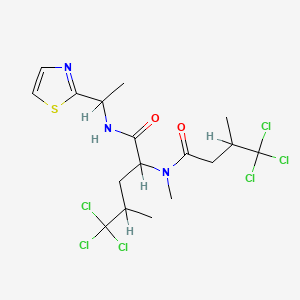
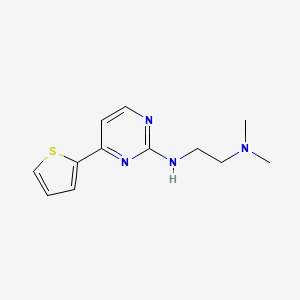


![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)